Cas no 845866-71-9 (Carbamic acid,[4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl]-, 1,1-dimethylethyl ester(9CI))

Carbamic acid,[4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl]-, 1,1-dimethylethyl ester(9CI) structure
845866-71-9 structure
Product name:Carbamic acid,[4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl]-, 1,1-dimethylethyl ester(9CI)
CAS No:845866-71-9
MF:C17H25N3O2.3[C2HO2F3]
MW:645.46932
CID:716375
PubChem ID:2760912

Carbamic acid,[4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl]-, 1,1-dimethylethyl ester(9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl]-, 1,1-dimethylethyl ester(9CI)
    • (1S,4S)-(+)-[4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-PHENYL]-CARBAMIC ACID TERT-BUTYL ESTER 2CF3COOH
    • 845866-71-9
    • DTXSID101121185
    • (4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl)carbamic acid tert-butyl ester
    • Carbamic acid, [4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl]-, 1,1-dimethylethyl ester
    • Inchi: InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)19-13-6-4-12(5-7-13)10-20-11-14-8-15(20)9-18-14/h4-7,14-15,18H,8-11H2,1-3H3,(H,19,21)
    • InChI Key: LEQMRTORHHGRIW-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2CC3CC2CN3

Computed Properties

  • Exact Mass: 645.17300
  • Monoisotopic Mass: 303.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.6Ų
  • XLogP3: 1.9

Experimental Properties

  • PSA: 165.50000
  • LogP: 4.81930

Carbamic acid,[4-(2,5-diazabicyclo[2.2.1]hept-2-ylmethyl)phenyl]-, 1,1-dimethylethyl ester(9CI) Related Literature

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